![molecular formula C21H22N2O2 B2995506 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide CAS No. 898423-73-9](/img/structure/B2995506.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide” is a complex organic compound. It contains a cyclopropanecarbonyl group, a dihydroquinoline group, and a benzamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the dihydroquinoline ring, followed by the introduction of the cyclopropanecarbonyl and benzamide groups .Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The cyclopropanecarbonyl group consists of a three-membered ring with a carbonyl group. The dihydroquinoline group is a heterocyclic compound with a nitrogen atom in the ring. The benzamide group consists of a benzene ring attached to an amide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl, amide, and aromatic groups. These groups could potentially undergo a variety of reactions, including nucleophilic addition or substitution, condensation, and electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl, amide, and aromatic groups could potentially affect its polarity, solubility, and reactivity.科学的研究の応用
Psycho- and Neurotropic Properties
Research into similar compounds, such as 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, has revealed notable psycho- and neurotropic effects. These effects include sedative properties and considerable anti-amnesic and antihypoxic activity, making them promising candidates for psychoactive compound studies (Podolsky, Shtrygol’, & Zubkov, 2017).
Cancer Treatment Potential
Certain N,N-bis(quinolinoyl) Re(I) tricarbonyl complex derivatives have shown effectiveness as photodynamic therapy (PDT) photosensitizers against cancer cells. These compounds, such as Re(I) tricarbonyl [N,N-bis(quinolin-2-ylmethyl)amino]-4-butane-1-amine, exhibit strong singlet oxygen generation and DNA photo-cleavage properties, making them potential candidates for targeted cancer therapies (Leonidova et al., 2014).
HIV-1 Integrase Inhibitors
Compounds similar to the one , like 3-[(N-cycloalkylbenzamido)methyl]-2-quinolones, have been identified as potential HIV-1 integrase inhibitors. These compounds demonstrate selective inhibition of HIV-1 integrase, highlighting their potential as antiviral agents (Sekgota et al., 2017).
Antimicrobial Activity
Studies have shown that certain quinoxaline derivatives exhibit antimicrobial properties. For instance, 3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalines have displayed effective antimicrobial activity in vitro, suggesting their use in treating bacterial infections (Refaat, Moneer, & Khalil, 2004).
Corrosion Inhibition
5-N-((alkylamino)methyl)quinolin-8-ol analogs have been investigated for their ability to inhibit corrosion in certain steel types in acidic environments. These compounds have demonstrated significant efficacy in protecting against corrosion, indicating their potential application in material science and engineering (Faydy et al., 2021).
Safety and Hazards
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-5-2-3-7-18(14)20(24)22-17-11-10-15-6-4-12-23(19(15)13-17)21(25)16-8-9-16/h2-3,5,7,10-11,13,16H,4,6,8-9,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTWXPSYPVCPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2995423.png)
![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2995424.png)
![3-Cyclopentyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2995427.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2995428.png)
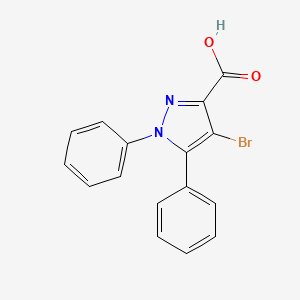
![2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2995430.png)
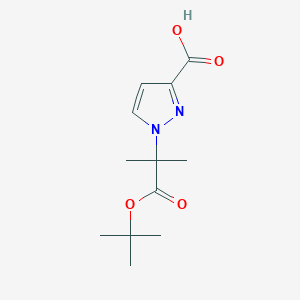
![4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2995434.png)
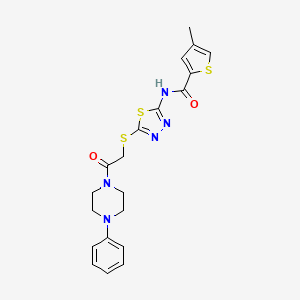
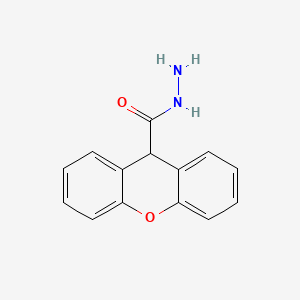
![N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2995441.png)
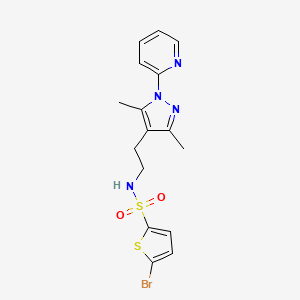
![Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2995443.png)
